ARL 17477

nNOS inhibition IC50 comparison isoform selectivity

ARL 17477 dihydrochloride (CAS 866914-87-6) is a small-molecule neuronal nitric oxide synthase (nNOS/NOS1) inhibitor originally developed by AstraZeneca. The compound is characterized by an IC50 of 35 nM against rat nNOS and exhibits approximately 100-fold selectivity over endothelial (eNOS) and inducible (iNOS) isoforms.

Molecular Formula C20H22Cl3N3S
Molecular Weight 442.8 g/mol
Cat. No. B1663704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARL 17477
SynonymsN-[4-[2-[[(3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride
Molecular FormulaC20H22Cl3N3S
Molecular Weight442.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl
InChIInChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H
InChIKeySOXBYIKSUDXMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARL 17477 dihydrochloride: nNOS/Autophagy Inhibitor


ARL 17477 dihydrochloride (CAS 866914-87-6) is a small-molecule neuronal nitric oxide synthase (nNOS/NOS1) inhibitor originally developed by AstraZeneca . The compound is characterized by an IC50 of 35 nM against rat nNOS and exhibits approximately 100-fold selectivity over endothelial (eNOS) and inducible (iNOS) isoforms . Beyond NOS1 inhibition, recent studies have identified a NOS1-independent pharmacological activity involving inhibition of the autophagy-lysosomal system, positioning ARL 17477 as a dual-mechanism tool compound for both neuroscience and oncology research [1]. The dihydrochloride salt form ensures aqueous solubility suitable for in vitro and in vivo applications.

nNOS pathway inhibition study fit
High isoform selectivity for nNOS over eNOS/iNOS
Dual-mechanism: autophagy-lysosomal inhibition context
Dihydrochloride salt supports aqueous solubility for research models

ARL 17477 dihydrochloride: Critical Differentiation


Nitric oxide synthase inhibitors vary dramatically in isoform selectivity, potency, and brain penetration. Generic substitution with non-selective NOS inhibitors such as L-NAME or less potent nNOS inhibitors like 7-nitroindazole introduces confounding variables including eNOS-mediated cardiovascular effects [1] and insufficient target engagement [2]. Furthermore, only ARL 17477 dihydrochloride among this class has been demonstrated to possess dual NOS1/autophagy-lysosomal inhibitory activity [3]. Experimental reproducibility and mechanistic interpretation in ischemia-reperfusion, neuroinflammation, and KRAS-mutant cancer models depend critically on these differentiated properties.

Non-selective NOS inhibitors (e.g., L-NAME) may introduce eNOS-mediated vascular effects that confound nNOS pathway interpretation.
Less potent nNOS inhibitors (e.g., 7-nitroindazole) may show insufficient target engagement and lack autophagy-lysosomal dual activity.
Substitution with other nNOS-selective inhibitors may not reproduce the dual NOS1/autophagy-lysosomal mechanism, limiting mechanistic studies in cancer models.

ARL 17477 dihydrochloride: Comparator Evidence


nNOS Potency Comparison

ARL 17477 dihydrochloride exhibits an IC50 of 35 nM against rat nNOS, representing a >13-fold higher potency than 7-nitroindazole (IC50 = 0.47-0.71 μM) and approximately 800-fold higher potency than TRIM (IC50 = 28.2 μM) in comparable enzyme inhibition assays.

nNOS Potency
Cross-study comparable
IC50 35 nM (rat nNOS) 7-NI: 0.47-0.71 μM; TRIM: 28.2 μM
Reported higher potency supports nNOS pathway interpretation at lower concentrations.
Species and assay differences may shift absolute IC50 values.
nNOS inhibition IC50 comparison isoform selectivity

nNOS Selectivity Over eNOS

ARL 17477 dihydrochloride demonstrates approximately 100-fold selectivity for nNOS over eNOS and iNOS isoforms . In contrast, L-NAME is a non-selective NOS inhibitor that potently inhibits eNOS, leading to significant increases in mean arterial blood pressure in vivo .

nNOS Selectivity
Cross-study comparable
~100-fold selectivity for nNOS over eNOS/iNOS L-NAME: non-selective
Isoform-selectivity context supports nNOS pathway studies without eNOS-mediated vascular confounding.
Selectivity estimates based on enzyme assays; in vivo context may vary.
nNOS selectivity eNOS inhibition cardiovascular safety

Neuroprotection in Ischemic Stroke

In a rat transient middle cerebral artery occlusion (tMCAO) model, ARL 17477 administered at 1 mg/kg i.v. reduced ischemic infarct volume by 53% (p<0.05) [1]. In the same study, the non-selective NOS inhibitor N-nitro-L-arginine (L-NA) at 1 mg/kg increased infarct volume by 2% (p>0.05), demonstrating the critical importance of nNOS selectivity for neuroprotective efficacy [1].

Stroke Model Endpoint
Head-to-head
53% reduction in infarct volume at 1 mg/kg (p0.05)
Reported infarct volume reduction supports nNOS-selective endpoint context in stroke research.
Rat tMCAO model; translational relevance to other models requires validation.
ischemic stroke infarct volume cerebral blood flow

Dual NOS1/Autophagy-Lysosomal Inhibition

ARL 17477 dihydrochloride exhibits a NOS1-independent pharmacological activity involving inhibition of the autophagy-lysosomal system, evidenced by increased LC3B-II and p62 protein levels and lysosomal membrane permeabilization [1]. This dual mechanism is not observed with other nNOS-selective inhibitors such as 7-nitroindazole or TRIM, which lack autophagy-lysosomal activity at relevant concentrations.

Autophagy-Lysosomal Inhibition
Class-level inference
Induces LC3B-II/p62 accumulation, lysosomal permeabilization Not observed with other nNOS inhibitors
Reported dual-mechanism profile supports autophagy-lysosomal pathway research context.
NOS1-independent mechanism validated in NOS1-KO cells; requires validation in target model.
autophagy inhibition lysosomal dysfunction KRAS-mutant cancer

Brain Penetration Validation

ARL 17477 dihydrochloride has been empirically demonstrated to penetrate the brain and reduce infarct size in rodent models of ischemic brain injury . In contrast, many nNOS inhibitors such as TRIM lack validated brain penetration data, and 7-nitroindazole shows inconsistent CNS exposure across studies.

CNS Pharmacodynamics
Cross-study comparable
Reduces cortical NOS activity by 86-91% at 10 mg/kg i.v. Validates brain exposure and target engagement
Reported CNS pharmacodynamic response supports brain-penetrant nNOS tool context.
PK/PD data; species and model differences may affect brain exposure.
brain penetration CNS exposure blood-brain barrier

ARL 17477 dihydrochloride: Validated Applications


Ischemic Stroke and Reperfusion Injury

ARL 17477 dihydrochloride is the validated tool compound for investigating nNOS-mediated pathophysiology in ischemic stroke. Its 53% infarct volume reduction at 1 mg/kg in the rat tMCAO model [1] provides a robust pharmacodynamic benchmark. Procurement of ARL 17477 ensures experimental reproducibility and alignment with published neuroprotection studies, whereas non-selective NOS inhibitors like L-NAME and L-NA fail to confer neuroprotection in the same model [1].

KRAS-Mutant Cancer & Autophagy Research

ARL 17477 dihydrochloride uniquely enables investigation of NOS1-independent autophagy-lysosomal inhibition in cancer models. Its dual mechanism—validated in NOS1-knockout cells [2]—differentiates it from all other nNOS-selective inhibitors. Researchers studying KRAS-mutant cancers, cancer stem-like cells, or lysosomal dysfunction should procure ARL 17477 for this unique pharmacological profile not available from alternative nNOS inhibitors.

nNOS-Selective Neuroinflammation Models

ARL 17477 dihydrochloride provides approximately 100-fold selectivity for nNOS over eNOS , enabling clean interrogation of neuronal nitric oxide signaling without confounding cardiovascular effects. This selectivity is critical for studies of neuroinflammation, traumatic brain injury, and neurodegenerative disorders where eNOS inhibition would introduce unwanted hemodynamic variables. Alternative nNOS inhibitors such as 7-nitroindazole exhibit substantially lower selectivity profiles .

NOS Inhibitor Selectivity Profiling

ARL 17477 dihydrochloride serves as the nNOS-selective reference standard for comparative NOS pharmacology studies. Its well-characterized IC50 of 35 nM against rat nNOS and 100-fold selectivity window provide a benchmark for evaluating novel NOS inhibitors. Procurement of ARL 17477 ensures access to the industry-standard nNOS-selective inhibitor for assay validation and cross-study comparisons.

Application
Selection Property
Validation Focus
Ischemic stroke reperfusion injury research
nNOS-selective inhibition with reported model-response endpoint context
Infarct volume and nNOS pathway endpoint validation
KRAS-mutant cancer & autophagy research
Dual NOS1/autophagy-lysosomal inhibition profile
Autophagic flux and lysosomal integrity endpoints
nNOS-selective neuroinflammation models
High nNOS over eNOS isoform selectivity
eNOS-mediated vascular confounding assessment
NOS inhibitor selectivity profiling
Well-characterized nNOS inhibition potency benchmark
Cross-study nNOS inhibitor comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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